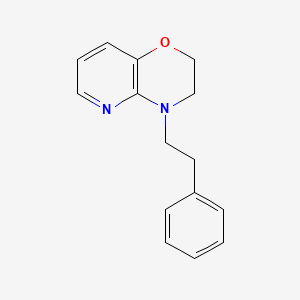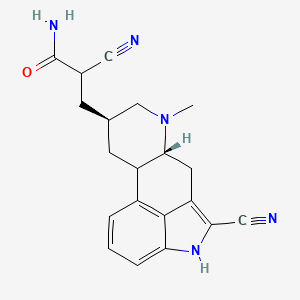
Ergoline-8-propanamide, alpha,2-dicyano-6-methyl-, (8-beta)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ergoline-8-propanamide, alpha,2-dicyano-6-methyl-, (8-beta)- is a complex chemical compound that belongs to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are found in various natural sources, including fungi and plants. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-propanamide, alpha,2-dicyano-6-methyl-, (8-beta)- involves multiple steps, starting from basic ergoline structures. The process typically includes:
Formation of the Ergoline Skeleton: This is achieved through cyclization reactions involving indole derivatives.
Functional Group Modifications: Introduction of the propanamide group and dicyano functionalities is carried out using specific reagents under controlled conditions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
化学反应分析
Types of Reactions
Ergoline-8-propanamide, alpha,2-dicyano-6-methyl-, (8-beta)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, leading to the formation of new derivatives.
Reduction: Reduction reactions can alter the double bonds and other reactive sites within the molecule.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane or ethanol are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They can include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Ergoline-8-propanamide, alpha,2-dicyano-6-methyl-, (8-beta)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ergoline-8-propanamide, alpha,2-dicyano-6-methyl-, (8-beta)- involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular interactions.
相似化合物的比较
Similar Compounds
Ergine: Another ergoline derivative with known biological activities.
Lysergic Acid Diethylamide (LSD): A well-known psychoactive compound derived from ergoline.
Ergotamine: Used in medicine for its vasoconstrictive properties.
Uniqueness
Ergoline-8-propanamide, alpha,2-dicyano-6-methyl-, (8-beta)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
88133-25-9 |
|---|---|
分子式 |
C20H21N5O |
分子量 |
347.4 g/mol |
IUPAC 名称 |
3-[(6aR,9S)-5-cyano-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide |
InChI |
InChI=1S/C20H21N5O/c1-25-10-11(5-12(8-21)20(23)26)6-14-13-3-2-4-16-19(13)15(7-18(14)25)17(9-22)24-16/h2-4,11-12,14,18,24H,5-7,10H2,1H3,(H2,23,26)/t11-,12?,14?,18-/m1/s1 |
InChI 键 |
CKCCVCJQHYBNNC-UAUJMCIKSA-N |
手性 SMILES |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)C#N)CC(C#N)C(=O)N |
规范 SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)C#N)CC(C#N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



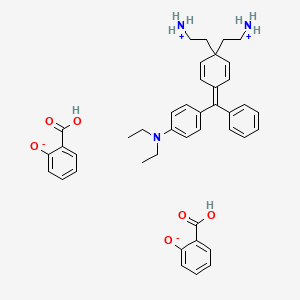
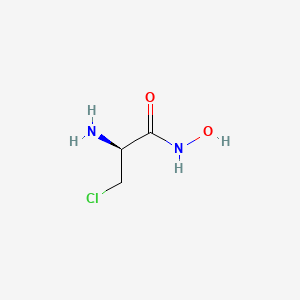
![(Z)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-(2-methoxyethyl)piperazine](/img/structure/B15183676.png)
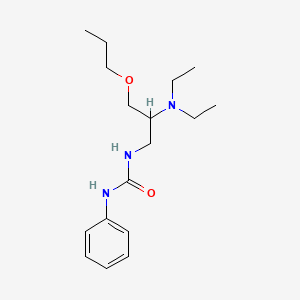
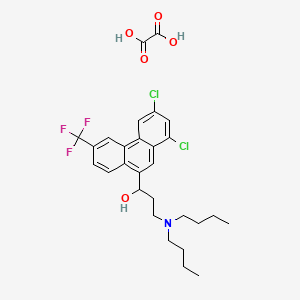
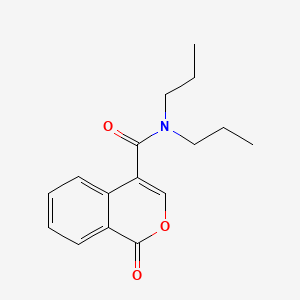

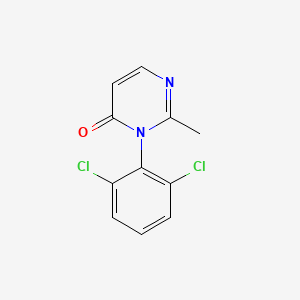
![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)


